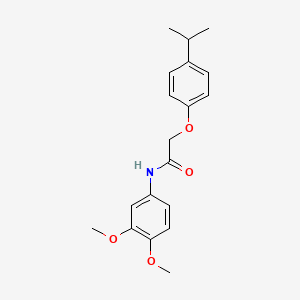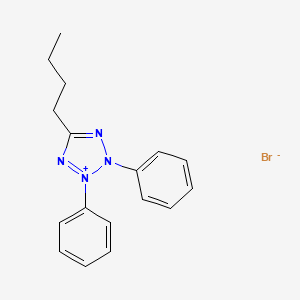
N-(3,4-dimethoxyphenyl)-2-(4-isopropylphenoxy)acetamide
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2-(4-isopropylphenoxy)acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a member of the acetamide family of compounds, and it has been shown to possess a range of interesting biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of several key enzymes and proteins that are involved in the growth and proliferation of cancer cells. DPA has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. DPA has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, DPA has been shown to possess a range of other interesting biochemical and physiological effects. DPA has been shown to possess anti-inflammatory properties, and it has been shown to inhibit the production of several pro-inflammatory cytokines. DPA has also been shown to possess neuroprotective properties, and it has been shown to protect against the damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPA in lab experiments is its potent anti-cancer properties. DPA has been shown to be effective against several types of cancer cells, and it has been shown to be relatively non-toxic to normal cells. However, one of the limitations of using DPA in lab experiments is its relatively complex synthesis method, which can make it difficult to produce large quantities of the compound.
Direcciones Futuras
There are several potential future directions for research on DPA. One possible direction is the development of new and improved synthesis methods for the compound. Another possible direction is the development of new and more potent analogs of DPA that possess even greater anti-cancer properties. Additionally, there is potential for research on the use of DPA in combination with other anti-cancer drugs to enhance their effectiveness. Finally, there is potential for research on the use of DPA in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
Aplicaciones Científicas De Investigación
DPA has been extensively studied for its potential applications in scientific research. One of the most promising applications of DPA is in the field of cancer research. DPA has been shown to possess potent anti-cancer properties, and it has been shown to inhibit the growth of several types of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-13(2)14-5-8-16(9-6-14)24-12-19(21)20-15-7-10-17(22-3)18(11-15)23-4/h5-11,13H,12H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETHSVXWASTESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3982110.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-hydroxybenzamide](/img/structure/B3982111.png)
![4-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-nitrobenzamide](/img/structure/B3982112.png)
![9-[4-(4-methyl-1-piperazinyl)-2-butyn-1-yl]-9H-fluoren-9-ol](/img/structure/B3982123.png)
![N-[2-(dimethylamino)ethyl]-2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-N-methylbenzamide](/img/structure/B3982124.png)
![2-{5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3982129.png)
![4-[4-(4-bromophenoxy)phenyl]-8-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3982134.png)
![2-(2-naphthylamino)-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B3982135.png)
![N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B3982139.png)


![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethylhexanamide](/img/structure/B3982169.png)
![2-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B3982170.png)
